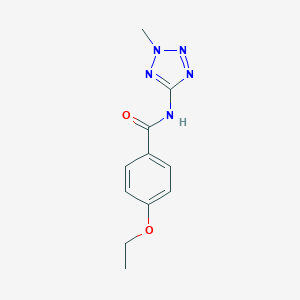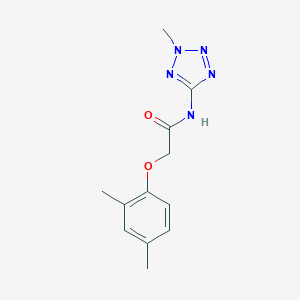![molecular formula C17H25N3O2 B251476 2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide](/img/structure/B251476.png)
2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide, also known as MP-10, is a synthetic compound that belongs to the family of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various medical fields, including oncology, neurology, and psychiatry.
Mecanismo De Acción
The exact mechanism of action of 2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide is not fully understood. However, it has been shown to interact with various receptors in the brain, including dopamine, serotonin, and adrenergic receptors. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. These interactions are believed to be responsible for the therapeutic effects of 2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide.
Biochemical and Physiological Effects:
2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In animal studies, it has been shown to enhance cognitive function and memory. It has also been shown to reduce anxiety and depression-like behaviors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide is its potential therapeutic applications in various medical fields. It has been extensively studied for its potential to treat cancer, cognitive impairment, and psychiatric disorders. Another advantage is its relatively low toxicity, which makes it a promising candidate for further development. However, one of the limitations of 2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is its high cost, which can limit its accessibility for research purposes.
Direcciones Futuras
There are several future directions for the research and development of 2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide. One direction is to investigate its potential as a therapeutic agent for other medical conditions, such as Alzheimer's disease and schizophrenia. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy and safety profile. Additionally, further research is needed to fully understand its mechanism of action and to identify potential drug targets for further development.
Métodos De Síntesis
2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide can be synthesized by reacting 4-(4-propanoylpiperazin-1-yl)aniline with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane or ethyl acetate. The product is obtained as a white solid and can be purified by recrystallization.
Aplicaciones Científicas De Investigación
2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide has been studied for its potential therapeutic applications in various medical fields. In oncology, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurology, it has been investigated for its potential to enhance cognitive function and memory. In psychiatry, it has been studied for its potential to treat anxiety and depression.
Propiedades
Fórmula molecular |
C17H25N3O2 |
|---|---|
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C17H25N3O2/c1-4-16(21)20-11-9-19(10-12-20)15-7-5-14(6-8-15)18-17(22)13(2)3/h5-8,13H,4,9-12H2,1-3H3,(H,18,22) |
Clave InChI |
NFMNFOIFPWACBW-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(C)C |
SMILES canónico |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B251393.png)
![3-methyl-N-{[4-(4-methylpiperidin-1-yl)phenyl]carbamothioyl}butanamide](/img/structure/B251394.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B251395.png)

![N-[(2-methyltetrazol-5-yl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B251401.png)

![3-chloro-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B251405.png)
![3,5-dimethyl-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251409.png)
![2-(2-chlorophenoxy)-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B251412.png)
![2,4-dimethyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251413.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,4-dimethylbenzamide](/img/structure/B251414.png)
![N-[3-(butyrylamino)phenyl]-2,4-dimethylbenzamide](/img/structure/B251416.png)
![N-[2-(4-benzoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B251417.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-5-bromo-2-chlorobenzamide](/img/structure/B251420.png)